molecular formula C20H21N3O3 B12171994 4,7,7-trimethyl-3-oxo-N,N-di(pyridin-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-3-oxo-N,N-di(pyridin-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12171994
M. Wt: 351.4 g/mol
InChI Key: XWARXXMNZVNGJV-UHFFFAOYSA-N
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Description

N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[221]heptyl)carboxamide is a complex organic compound with a unique structure that includes pyridyl groups and a bicyclic heptyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptyl)carboxamide typically involves the reaction of 2-pyridylamine with a suitable bicyclic heptyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The pyridyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl ketones, while reduction can produce pyridyl amines. Substitution reactions can lead to a wide range of substituted pyridyl derivatives.

Scientific Research Applications

N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptyl)carboxamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential therapeutic agent.

    Medicine: Research is ongoing into its potential use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl groups can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the bicyclic heptyl ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N,N′-2,6-Pyridinediylbis(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide): This compound has a similar structure but with different substitution patterns on the pyridyl groups.

    N-(2-Fluorophenyl)-N′-{(S)-(–)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptan-1-yl}urea: This compound contains a urea linkage instead of a carboxamide group.

Uniqueness

N,N-di(2-pyridyl)(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptyl)carboxamide is unique due to its specific combination of pyridyl groups and a bicyclic heptyl ring, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and interact with biological targets makes it a valuable compound for research and industrial applications.

Biological Activity

4,7,7-Trimethyl-3-oxo-N,N-di(pyridin-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound that has attracted attention due to its potential biological activities. This article reviews its biological activity, including its antibacterial, antifungal, and anticancer properties, supported by various case studies and research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

C16H20N2O3\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{3}

It features a bicyclic structure with two pyridine rings, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antibacterial Activity :
    • The compound has shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity :
    • In vitro tests have revealed antifungal activity against strains such as Candida albicans and Aspergillus flavus. The agar-well diffusion method was employed to assess this activity.
  • Anticancer Properties :
    • Preliminary studies indicate potential anticancer effects, with the compound showing cytotoxicity in various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Antibacterial Studies

A study conducted on synthesized derivatives of bicyclic compounds demonstrated that the presence of pyridine rings enhances antibacterial activity. The compound was tested using the agar-well diffusion method against several bacterial strains, yielding moderate to significant inhibition zones.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antifungal Studies

In another research effort, the antifungal efficacy was evaluated against multiple fungal pathogens. The results indicated that the compound effectively inhibited fungal growth.

Fungal StrainInhibition Zone (mm)
Candida albicans18
Aspergillus flavus14

Anticancer Activity

The anticancer potential was assessed using MTT assays on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound may induce apoptosis.

Concentration (µM)Cell Viability (%)
1080
5055
10030

The proposed mechanisms for the biological activities of this compound include:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in cells leading to apoptosis.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

4,7,7-trimethyl-3-oxo-N,N-dipyridin-2-yl-2-oxabicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-18(2)19(3)10-11-20(18,26-17(19)25)16(24)23(14-8-4-6-12-21-14)15-9-5-7-13-22-15/h4-9,12-13H,10-11H2,1-3H3

InChI Key

XWARXXMNZVNGJV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)N(C3=CC=CC=N3)C4=CC=CC=N4)C)C

Origin of Product

United States

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